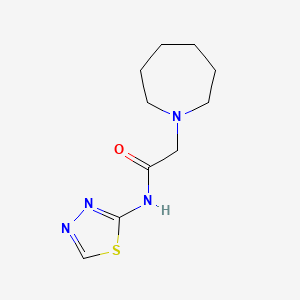
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide, also known as NEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEP belongs to the class of compounds known as piperidines and has been investigated for its analgesic and anti-inflammatory properties. In
作用机制
The exact mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide acts on the central nervous system to produce its analgesic effects. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to inhibit the reuptake of norepinephrine and serotonin, two neurotransmitters involved in the regulation of pain perception. Additionally, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to produce several biochemical and physiological effects. In animal studies, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to increase levels of dopamine and serotonin in the brain. Additionally, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to reduce levels of inflammatory cytokines, such as interleukin-6, in animal models of inflammation. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has also been shown to reduce oxidative stress in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide in lab experiments is its high purity. The synthesis method used to produce N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide yields a product with a high degree of purity, making it ideal for use in experiments that require precise control of the chemical composition of the compound. However, one limitation of using N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide to animals or to use it in certain types of experiments.
未来方向
There are several potential future directions for research on N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide. One direction is to investigate the potential use of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide as a treatment for neuropathic pain. Neuropathic pain is a type of chronic pain that is difficult to treat with currently available medications. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide's ability to modulate pain signaling pathways makes it a promising candidate for the development of new neuropathic pain treatments.
Another potential future direction for research on N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is to investigate its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases such as multiple sclerosis. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide's ability to reduce levels of inflammatory cytokines makes it a promising candidate for the development of new treatments for these conditions.
Conclusion
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of pain and inflammation. The synthesis method used to produce N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide yields a high purity product, making it ideal for use in lab experiments. N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide's mechanism of action involves modulation of pain signaling pathways and reduction of inflammatory cytokines. While there are limitations to using N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide in lab experiments, there are several potential future directions for research on this compound, including its use as a treatment for neuropathic pain and autoimmune diseases.
合成方法
The synthesis of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide involves the reaction of 4-ethylbenzoyl chloride with 2-methylpiperidine in the presence of a base such as sodium carbonate. The resulting product is then treated with acetic anhydride to form N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide. This method has been reported to yield a high purity product and has been used in several studies investigating the properties of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide.
科学研究应用
N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide is its use as an analgesic. Several studies have reported that N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide exhibits analgesic effects in animal models of pain. Additionally, N-(4-ethylphenyl)-2-(2-methyl-1-piperidinyl)acetamide has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-14-7-9-15(10-8-14)17-16(19)12-18-11-5-4-6-13(18)2/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSTVXNJUIMHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5404106.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)

![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5404154.png)
![1-(4-fluorobenzyl)-5-(4-isopropoxybenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5404159.png)


![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5404175.png)
![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)
![3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)

![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)